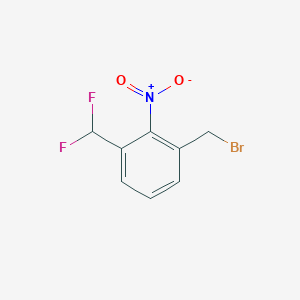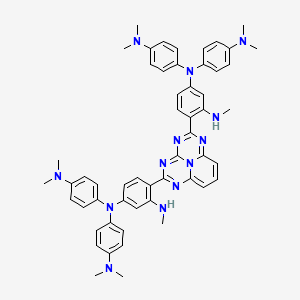
4,4'-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentaazaphenalene core linked to two triphenylamine units, each substituted with dimethylamino groups. The presence of multiple nitrogen atoms and aromatic rings contributes to its distinctive electronic and photophysical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) typically involves multi-step organic reactions. One common approach is the Stille cross-coupling reaction, which involves the coupling of a pentaazaphenalene derivative with a triphenylamine derivative under palladium-catalyzed conditions. The reaction conditions often include the use of anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in large-scale production.
化学反応の分析
Types of Reactions
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying electronic properties.
Biology: Investigated for its potential as a fluorescent probe in bioimaging and biosensing applications.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) involves its interaction with molecular targets through electronic and photophysical processes. The compound’s multiple nitrogen atoms and aromatic rings facilitate charge transfer and energy transfer processes, making it effective in applications such as fluorescence and electronic devices. The pathways involved include electron excitation, energy transfer, and charge separation.
類似化合物との比較
Similar Compounds
4,4’-(Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Similar donor-acceptor structure with different electronic properties.
4,4’-(Perfluorophenazine-2,7-diyl)bis(N,N-diphenylaniline): Features a phenazine core with distinct electronic characteristics.
Uniqueness
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) is unique due to its pentaazaphenalene core, which imparts specific electronic and photophysical properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in optoelectronics and bioimaging.
特性
分子式 |
C54H57N13 |
|---|---|
分子量 |
888.1 g/mol |
IUPAC名 |
4-[7-[4-[4-(dimethylamino)-N-[4-(dimethylamino)phenyl]anilino]-2-(methylamino)phenyl]-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaen-3-yl]-1-N,1-N-bis[4-(dimethylamino)phenyl]-3-N-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C54H57N13/c1-55-48-34-44(65(40-22-14-36(15-23-40)61(3)4)41-24-16-37(17-25-41)62(5)6)30-32-46(48)52-57-50-12-11-13-51-58-53(60-54(59-52)67(50)51)47-33-31-45(35-49(47)56-2)66(42-26-18-38(19-27-42)63(7)8)43-28-20-39(21-29-43)64(9)10/h11-35,55-56H,1-10H3 |
InChIキー |
QUHXUBZBLVPTFL-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC(=C1)N(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=NC5=NC(=NC6=CC=CC(=N4)N65)C7=C(C=C(C=C7)N(C8=CC=C(C=C8)N(C)C)C9=CC=C(C=C9)N(C)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)

![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)
![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)
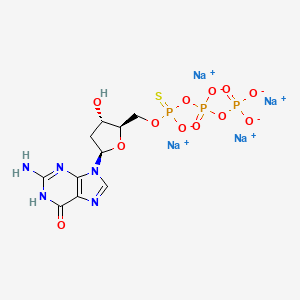
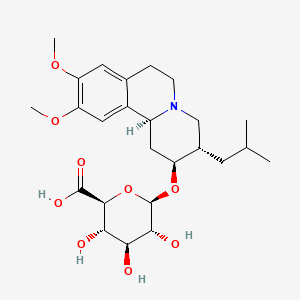
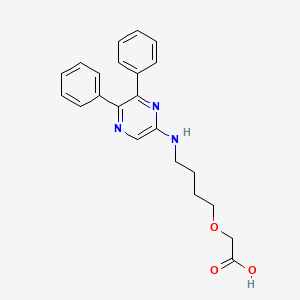
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)


![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
